(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride
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Description
“(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClNO3S/c10-15(12,13)6-8-7-4-2-1-3-5-9(7)14-11-8/h1-6H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Tetrahydrocarbazoles and Cyclopenta[b]indoles : The compound is used in the synthesis of various heterocyclic compounds, including tetrahydrocarbazoles and cyclopenta[b]indoles, which are important in medicinal chemistry and materials science (Gataullin et al., 2006).
- Formation of Isoxazoles and s-Triazoles : It contributes to the formation of isoxazoles and s-triazoles, showcasing its versatility in organic synthesis (Sasaki et al., 1984).
- Electrochemical Studies : This compound is studied in electrochemical applications, particularly in the context of sodium insertion into vanadium pentoxide in ionic liquids (Su et al., 2001).
Pharmaceutical and Biological Research
- Inhibition of Melanogenesis : It has been found to inhibit melanogenesis in cell lines, which is significant for research in dermatology and cosmetic science (Song et al., 2012).
Spectroscopic and Material Science Applications
- Vibrational Spectra Analysis : The vibrational spectra of methanesulfonyl chloride, a related compound, are studied for understanding molecular structures and bonding (Hanai et al., 1975).
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-15(12,13)6-8-7-4-2-1-3-5-9(7)14-11-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIPBLXXZZTKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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